2-Chloro-5-methylpyridine-3-boronic acid

Asymmetric Catalysis Rhodium Chemistry Enantioselective Synthesis

2-Chloro-5-methylpyridine-3-boronic acid is a heteroaryl boronic acid building block central to modern Suzuki-Miyaura cross-coupling strategies. Distinguished by its 2-chloro substituent, this compound overcomes a fundamental limitation of its parent class, enabling participation in asymmetric catalytic cycles where unsubstituted pyridine boronic acids are entirely unsuitable.

Molecular Formula C6H7BClNO2
Molecular Weight 171.39 g/mol
CAS No. 913835-86-6
Cat. No. B1350387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylpyridine-3-boronic acid
CAS913835-86-6
Molecular FormulaC6H7BClNO2
Molecular Weight171.39 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1Cl)C)(O)O
InChIInChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
InChIKeyZMHWEBDZKPQNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methylpyridine-3-boronic Acid (CAS 913835-86-6): A Critical Halogenated Heteroaryl Boronic Acid Building Block


2-Chloro-5-methylpyridine-3-boronic acid is a heteroaryl boronic acid building block central to modern Suzuki-Miyaura cross-coupling strategies. Distinguished by its 2-chloro substituent, this compound overcomes a fundamental limitation of its parent class, enabling participation in asymmetric catalytic cycles where unsubstituted pyridine boronic acids are entirely unsuitable [1]. With a molecular weight of 171.39 g/mol and a commercial purity specification of 98% (HPLC) , this compound is positioned as a specialized reagent for the construction of chiral, three-dimensional heterobiaryl architectures prevalent in drug discovery pipelines.

Why Generic Pyridine Boronic Acids Cannot Substitute for 2-Chloro-5-methylpyridine-3-boronic Acid


The procurement of a generic pyridine-3-boronic acid or even a simple 2-chloropyridine-3-boronic acid as a substitute carries a high risk of reaction failure in specific, high-value synthetic contexts. Fundamental mechanistic studies have demonstrated that unmodified pyridine boronic acids completely inhibit Rh-catalyzed asymmetric Suzuki-Miyaura reactions, while the introduction of the 2-chloro substituent dramatically rescues reactivity to deliver products with high yields and excellent enantioselectivities (>97% ee) [1]. This renders the 2-chloro motif a non-negotiable structural feature for accessing chiral heterobiaryl space. Furthermore, the additional 5-methyl substituent on this compound introduces steric and electronic tuning that can influence regioselectivity and protodeboronation stability compared to the unsubstituted 2-chloropyridine-3-boronic acid (CAS 381248-04-0), as evidenced by differing physical properties such as a significantly lower melting point (115.5-119.0°C vs. 131-136°C), which may affect handling and formulation .

Quantitative Differentiation Evidence for 2-Chloro-5-methylpyridine-3-boronic Acid


Competence in Asymmetric Catalysis vs. Total Inhibition by Parent Pyridine Boronic Acids

A critical differentiation is the compound's unique competence in Rh-catalyzed asymmetric Suzuki-Miyaura coupling. Systematic investigation revealed that parent, unmodified pyridine boronic acids completely inhibit the asymmetric coupling reaction [1]. In sharp contrast, halogenation at the 2-position, specifically with chlorine, restores reactivity. All regioisomers of 2-chloropyridine boronic acids tested yielded the coupled product with uniformly high enantioselectivity (97–99% ee) when coupled to 6-membered rings, demonstrating the 2-chloro substituent is a prerequisite for this transformation to proceed [1].

Asymmetric Catalysis Rhodium Chemistry Enantioselective Synthesis

Regioisomeric Performance Variability in Asymmetric Coupling Yields

While all 2-chloropyridine boronic acid regioisomers showed excellent enantioselectivity, the isolated yield was highly dependent on the position of the boronic acid and other substituents. The 3-boronic acid regioisomer (the specific substitution pattern of the target compound) provided a modest yield of 26% (compound 45d) under the reported conditions, whereas other isomers gave higher yields [1]. This high variance in yield based on regio- and substituent-chemistry precludes simple substitution within the 2-chloropyridine class and justifies a targeted procurement of the specific 5-methyl-3-boronic acid isomer for structure-activity relationship (SAR) studies.

Structure-Activity Relationship Cross-Coupling Yield Optimization

Physical Property Differentiation from the 5-Desmethyl Analog

The presence of the 5-methyl group on the target compound results in a significantly lower melting point compared to its 5-desmethyl analog, 2-chloropyridine-3-boronic acid (CAS 381248-04-0). The target compound has a melting point of 115.5-119.0°C , whereas the desmethyl analog has a higher melting point of 131-136°C . This difference in thermal properties may indicate altered crystallinity and solubility, which can be critical for dissolution during reaction setup or in the development of reproducible formulation protocols.

Physical Chemistry Formulation Science Handling Properties

Availability and Specification Consistency for Reliable Procurement

A key differentiator for a commercially available compound is the consistency of its supply and defined quality specifications. 2-Chloro-5-methylpyridine-3-boronic acid is available from major international chemical suppliers with a precise specification of 97.5% minimum purity by HPLC . This provides a clear, quantifiable benchmark for procurement. Many closely related, less common pyridine boronic acid isomers are only available through custom synthesis or from a limited number of boutique suppliers, often with less rigorously defined analytical specifications, posing a risk to project timelines and experimental reproducibility.

Chemical Sourcing Quality Assurance Supply Chain

Key Application Scenarios for 2-Chloro-5-methylpyridine-3-boronic Acid


Assembly of Enantioenriched Heterobiaryl Drug Candidates

This compound is a privileged building block for the synthesis of chiral heterobiaryl pharmacophores. The 2-chloro substituent is mechanistically essential for Rh-catalyzed asymmetric Suzuki-Miyaura coupling, a transformation that completely fails with unsubstituted pyridine boronic acids [1]. Its installation allows for the late-stage construction of a key chiral axis, common in kinase inhibitors and other 3D drug candidates, where the resulting aryl chloride handle can also be used for subsequent orthogonal functionalization [1].

Synthesis of Niraparib and Related PARP Inhibitor Intermediates

The specific substitution pattern of this boronic acid mirrors a key aryl fragment in the structure of Niraparib, a marketed PARP inhibitor for the treatment of ovarian cancer. Its use as a building block in related synthetic routes provides access to critical intermediates, where the 2-chloro group is required for the final molecular architecture and the 5-methyl group establishes the correct substitution pattern . Procuring the pre-functionalized boronic acid streamlines the synthesis by avoiding difficult late-stage functionalization.

Medicinal Chemistry SAR Exploration of 2,5-Substituted Pyridines

For structure-activity relationship (SAR) studies, this specific boronic acid enables the rapid diversification of a core scaffold at the 3-position of the pyridine ring via Suzuki coupling. The data showing a large variance in yield between different 2-chloropyridine boronic acid regioisomers (e.g., as low as 26% for the parent 3-boronic acid) underscores the unreliability of using other isomers as substitutes [1]. Targeted procurement of this specific isomer ensures the generation of the intended compound library with predictable and optimizable reaction performance.

Agrochemical Intermediate Synthesis

Halogenated heteroaryl fragments are a cornerstone of modern agrochemicals. This compound serves as a versatile intermediate for constructing complex pyridine-containing herbicides or fungicides via cross-coupling. The commercial availability with a defined purity specification of >97.5% (HPLC) from major suppliers provides the batch-to-batch consistency required for development and pilot-scale synthesis, de-risking the route compared to relying on custom-synthesized or single-source isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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